5-Amino-2-fluoro-4-nitrobenzotrifluoride

Descripción

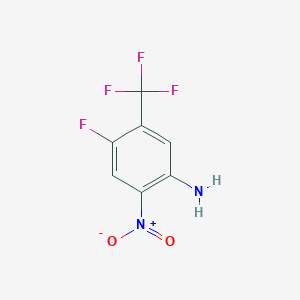

Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoro-2-nitro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4N2O2/c8-4-2-6(13(14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSGMZUIHAFPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)[N+](=O)[O-])F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372216 | |

| Record name | 5-Amino-2-fluoro-4-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179062-05-6 | |

| Record name | 4-Fluoro-2-nitro-5-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179062-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-fluoro-4-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-fluoro-4-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-fluoro-4-nitrobenzotrifluoride is a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring an amine, a fluorine atom, a nitro group, and a trifluoromethyl group on a benzene ring, provides a versatile scaffold for the synthesis of complex molecules with tailored biological activities. This guide provides a comprehensive overview of its chemical properties, potential applications, and synthetic considerations.

Core Chemical Properties

| Property | This compound | 5-Amino-2-nitrobenzotrifluoride (Isomer) | 5-Fluoro-2-nitrobenzotrifluoride (Related Compound) |

| CAS Number | 179062-05-6[1] | 393-11-3[2][3][4] | 393-09-9[5][6] |

| Molecular Formula | C₇H₄F₄N₂O₂[1] | C₇H₅F₃N₂O₂[3][4] | C₇H₃F₄NO₂[5][6] |

| Molecular Weight | 224.11 g/mol [1] | 206.12 g/mol [3][4] | 209.10 g/mol [5][6] |

| Appearance | Data not available | Yellow to Amber to Dark red powder to crystal | Light yellow to yellow to orange clear liquid[5] |

| Melting Point | Data not available | 125-129 °C[2] | 22-24 °C[5] |

| Boiling Point | Data not available | Data not available | 199 °C[5] |

| Density | Data not available | Data not available | 1.53 g/cm³[5] |

| Solubility | Data not available | Data not available | Data not available |

| Purity | 97%[1] | >98.0%(GC)[2] | ≥ 98% (GC)[5] |

| Storage | Room temperature[1] | Store in a cool, dry place | Store at Room Temperature[5] |

| Synonyms | 2-nitro-4-fluoro-5-trifluoromethylaniline[1] | 4-Nitro-3-(trifluoromethyl)aniline[2][3] | 2-Nitro-α,α,α,5-tetrafluorotoluene[5] |

Applications in Drug Development

While specific biological activities of this compound are not extensively documented, its structural motifs are of high interest in pharmaceutical research. It serves as a valuable precursor for synthesizing compounds with potential therapeutic applications, particularly in the development of antimicrobial and antiviral drugs.[1] The presence of both fluorine and a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

Synthesis and Reactivity

Plausible Synthetic Pathway

For instance, the synthesis of the related compound 2-nitro-4-trifluoromethylaniline involves the reaction of 4-chloro-3-nitro-benzotrifluoride with an excess of aqueous ammonia at elevated temperatures, sometimes in the presence of a copper catalyst.[7] A similar nucleophilic aromatic substitution of a suitable leaving group on a di-substituted benzotrifluoride ring could potentially yield the target molecule.

Caption: Plausible synthetic pathway for this compound.

Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for further functionalization.

-

Nitro Group: The nitro group is strongly electron-withdrawing and can be reduced to an amino group, providing another handle for synthetic modifications.

-

Aromatic Ring: The electron-deficient nature of the aromatic ring, due to the nitro and trifluoromethyl groups, makes it susceptible to nucleophilic aromatic substitution, potentially at the fluorine position depending on the reaction conditions.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not currently available in the public domain. The following represents a generalized workflow for the characterization of such a compound.

Caption: General workflow for the characterization of a synthesized chemical compound.

Conclusion

This compound is a chemical intermediate with considerable potential in the field of drug discovery. While its specific physicochemical properties and biological activities are yet to be fully elucidated in publicly accessible literature, its structural features suggest it is a valuable building block for the synthesis of novel therapeutic agents. Further research into this compound is warranted to fully explore its synthetic utility and potential contributions to the development of new pharmaceuticals.

References

- 1. This compound [myskinrecipes.com]

- 2. 393-11-3 Cas No. | 5-Amino-2-nitrobenzotrifluoride | Apollo [store.apolloscientific.co.uk]

- 3. 5-Amino-2-nitrobenzotrifluoride (CAS 393-11-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 5-Amino-2-nitrobenzotrifluoride [webbook.nist.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 5-Fluoro-2-nitrobenzotrifluoride | C7H3F4NO2 | CID 223094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Molecular Structure and Conformation of 5-Amino-2-fluoro-4-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed analysis of the predicted molecular structure and conformation of 5-Amino-2-fluoro-4-nitrobenzotrifluoride based on established principles of organic chemistry and data from analogous compounds. As of the time of this writing, specific experimental data from crystallographic or spectroscopic studies for this particular molecule are not publicly available. The information herein is intended to serve as a scientific guide and predictive overview.

Introduction

This compound is a substituted aniline derivative with the chemical formula C₇H₄F₄N₂O₂ and a molecular weight of 224.11 g/mol .[1][2][3] Its structure, featuring an amino group, a fluorine atom, a nitro group, and a trifluoromethyl group on a benzene ring, makes it a valuable intermediate in the synthesis of complex organic molecules. This compound is particularly relevant in the pharmaceutical industry, where it serves as a building block for biologically active compounds, including potential antimicrobial and antiviral agents.[2][3] The precise arrangement of its functional groups dictates its reactivity and potential interactions with biological targets. Understanding its molecular structure and conformational preferences is therefore crucial for its application in drug design and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with electron-donating (amino) and strongly electron-withdrawing (fluoro, nitro, and trifluoromethyl) groups. This electronic landscape significantly influences the molecule's chemical and physical properties.

Predicted Physicochemical Properties

While experimental data for this compound is scarce, properties can be predicted based on its structure and comparison with analogous compounds. The table below summarizes key physicochemical data for the target molecule and a selection of structurally related compounds to provide context.

| Property | This compound (Predicted/Supplier Data) | 5-Amino-2-chloro-4-nitrobenzotrifluoride | 5-Amino-2-nitrobenzotrifluoride | 5-Fluoro-2-nitrobenzotrifluoride |

| CAS Number | 179062-05-6[1][3] | 167415-22-7[4][5] | 393-11-3[6][7] | 393-09-9[8] |

| Molecular Formula | C₇H₄F₄N₂O₂[1][2][3] | C₇H₄ClF₃N₂O₂[4][5] | C₇H₅F₃N₂O₂[6][7] | C₇H₃F₄NO₂[8] |

| Molecular Weight ( g/mol ) | 224.11[1][2][3] | 240.57[4][5] | 206.12[6][7] | 209.10[8] |

| Melting Point (°C) | No Data Available | 123-125[4] | 125.0-129.0 | 23[8] |

| Boiling Point (°C) | No Data Available | 322.6 ± 42.0 at 760 mmHg[4] | No Data Available | 198-199[8] |

| Density (g/cm³) | No Data Available | 1.6 ± 0.1[4] | No Data Available | 1.497 at 25 °C[8] |

| LogP (Predicted) | No Data Available | 4.37[4] | 2.196[6] | No Data Available |

Conformational Analysis

The conformational preferences of this compound are primarily governed by the steric and electronic interactions between the substituents on the benzene ring. The key drivers of its conformation are the orientation of the amino and nitro groups relative to the ring and each other.

Intramolecular Hydrogen Bonding

A significant conformational determining factor in ortho-nitroanilines is the potential for intramolecular hydrogen bonding between a hydrogen atom of the amino group and an oxygen atom of the adjacent nitro group. In the case of this compound, the amino group is para to the nitro group, precluding direct ortho intramolecular hydrogen bonding. However, the fluorine atom at the 2-position, ortho to the amino group, can influence the orientation of the amino group through steric hindrance and electronic repulsion.

Rotational Barriers

Rotation around the C-N bonds of the amino and nitro groups, as well as the C-C bond of the trifluoromethyl group, will have specific energy barriers. The planarity of the nitro and amino groups with the benzene ring is favored for optimal resonance stabilization. However, steric hindrance from adjacent substituents can force these groups out of the plane. The trifluoromethyl group, being a powerful electron-withdrawing group, influences the electronic properties of the aromatic ring.

The logical workflow for considering the conformational analysis is depicted in the diagram below.

Caption: A diagram illustrating the factors influencing the molecular conformation.

Experimental Protocols (Generalized)

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general synthetic route can be inferred from established chemical transformations for analogous compounds. The synthesis would likely proceed in two main steps: nitration of a fluorobenzotrifluoride precursor, followed by amination or reduction of a suitable precursor. A plausible route involves the reduction of a nitro group to an amine.

Generalized Synthesis Workflow

The diagram below outlines a probable synthetic pathway.

Caption: A logical flow for a plausible synthesis of the target molecule.

Method for Reduction of a Nitro Group (Analogous)

A common method for the reduction of an aromatic nitro group to an amine involves the use of a metal catalyst and a hydrogen source or a metal salt in an acidic medium.

Reaction: Reduction of the nitro group on a suitable precursor.

Reagents and Solvents:

-

Starting Material: A suitable nitro-containing precursor.

-

Reducing Agent: Tin(II) chloride dihydrate (SnCl₂) or catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst).

-

Solvent: Ethyl acetate, ethanol, or methanol.

-

Acid (if using SnCl₂): Concentrated hydrochloric acid (HCl).

-

Base (for workup): Saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution.

Procedure (Illustrative, based on SnCl₂ reduction):

-

The nitro-containing starting material is dissolved in a suitable solvent such as ethyl acetate.

-

An excess of tin(II) chloride dihydrate is added to the solution.

-

The mixture is heated to reflux for a period of 1 to 3 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is carefully neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted into an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be further purified by column chromatography or recrystallization.

Relevance in Drug Development

The presence of both a trifluoromethyl group and a fluorine atom in this compound is of particular interest in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[9] Fluorine substitution can also block metabolic pathways and modulate the pKa of nearby functional groups. The amino and nitro groups provide sites for further chemical modification, allowing for the construction of a diverse range of derivatives for structure-activity relationship (SAR) studies.

The logical relationship of this molecule as a building block in a drug discovery pipeline is shown below.

Caption: The utility of the title compound as an intermediate in drug discovery.

Conclusion

This compound is a chemical intermediate with significant potential in the synthesis of novel pharmaceuticals. While direct experimental data on its three-dimensional structure and conformational dynamics are currently lacking, a robust understanding can be built upon the analysis of analogous compounds and fundamental principles of stereoelectronic effects. The interplay of its electron-donating and electron-withdrawing substituents creates a unique chemical entity whose properties can be harnessed for the development of new therapeutic agents. Further computational and experimental studies are warranted to fully elucidate the structural and conformational landscape of this promising molecule.

References

- 1. EP0143769A1 - Preparation of ortho-aminobenzotrifluoride - Google Patents [patents.google.com]

- 2. 5-Fluoro-2-nitrobenzotrifluoride | C7H3F4NO2 | CID 223094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 179062-05-6|this compound|BLD Pharm [bldpharm.com]

- 4. 5-Amino-2-chloro-4-nitrobenzotrifluoride | CAS#:167415-22-7 | Chemsrc [chemsrc.com]

- 5. 167415-22-7|5-Amino-2-chloro-4-nitrobenzotrifluoride|BLD Pharm [bldpharm.com]

- 6. 5-Amino-2-nitrobenzotrifluoride (CAS 393-11-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 5-Amino-2-nitrobenzotrifluoride [webbook.nist.gov]

- 8. 5-氟-2-硝基三氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

Technical Guide: Physicochemical and Synthetic Profile of 5-Amino-2-fluoro-4-nitrobenzotrifluoride (CAS 179062-05-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available physicochemical data, synthetic approaches, and potential biological relevance of the compound identified by CAS number 179062-05-6, chemically known as 5-Amino-2-fluoro-4-nitrobenzotrifluoride. This molecule, also referred to as 4-Fluoro-2-nitro-5-(trifluoromethyl)aniline, is a substituted nitroaniline that holds potential as a building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from structurally related molecules to provide a broader context for its properties and potential applications.

Physicochemical Data

A thorough search of available scientific literature and chemical databases reveals limited experimentally determined physicochemical data for this compound. The available and inferred data are summarized below.

Core Compound Identification and Properties

Basic identifying information for CAS number 179062-05-6 is presented in Table 1.

| Property | Value | Source |

| CAS Number | 179062-05-6 | [1][2] |

| Chemical Name | This compound | [2] |

| Synonym | 4-Fluoro-2-nitro-5-(trifluoromethyl)aniline | [1][3] |

| Molecular Formula | C₇H₄F₄N₂O₂ | [1][3] |

| Molecular Weight | 224.12 g/mol | [1] |

| InChI Key | WOSGMZUIHAFPSS-UHFFFAOYSA-N | [1] |

Predicted and Inferred Physicochemical Properties

| Property | Predicted/Inferred Value | Notes and Source (for related compounds) |

| Melting Point | Not available | A related compound, 2-nitro-4-(trifluoromethyl)aniline, has a melting point of 106-107.5°C. |

| Boiling Point | Not available | - |

| Solubility | Not available | Aromatic nitro compounds are generally sparingly soluble in water. |

| pKa | Not available | The amino group in nitroanilines is weakly basic due to the electron-withdrawing nature of the nitro group and the aromatic ring. |

| logP | Not available | - |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available. However, general methods for the synthesis of related nitroaromatic compounds and standard characterization techniques can be adapted.

Synthesis of a Structurally Related Nitroaniline

The following is a representative protocol for the synthesis of a related compound, 4-fluoro-2-methoxy-5-nitroaniline, which can serve as a starting point for the synthesis of the title compound. The synthesis involves the nitration of a substituted aniline.

Reaction: Nitration of N-protected-(4-fluoro-2-methoxy)aniline.

Materials:

-

N-protected-(4-fluoro-2-methoxy)aniline

-

Nitrating agent (e.g., nitric acid, sodium nitrate, potassium nitrate)

-

Acid (e.g., sulfuric acid)

-

Solvent (if required)

Procedure:

-

The N-protected-(4-fluoro-2-methoxy)aniline is dissolved in a suitable solvent or used neat.

-

The reaction mixture is cooled to a controlled temperature (e.g., 0-5°C).

-

The nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise to the reaction mixture while maintaining the temperature.

-

The reaction is stirred for a specified period until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is carefully quenched, often by pouring it onto ice.

-

The crude product is then isolated by filtration or extraction.

-

The isolated product can be purified by recrystallization or column chromatography.

-

The protecting group is subsequently removed to yield the final product.

General Characterization of Aromatic Nitro Compounds

The characterization of the synthesized this compound would typically involve a combination of spectroscopic and analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to elucidate the chemical structure by identifying the number and connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing an accurate mass measurement.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the amino (-NH₂), nitro (-NO₂), and C-F bonds.

-

Melting Point Analysis: The melting point of the purified solid would be determined as an indicator of purity.

-

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be employed to assess the purity of the compound.

Biological Signaling Pathways

As of the date of this guide, no specific biological signaling pathways have been reported in the scientific literature for this compound.

Potential Biological Relevance of Nitroanilines

While direct biological data for the title compound is lacking, the broader class of nitroaniline compounds has been investigated for various biological activities. Some substituted nitroanilines have been evaluated for their mutagenic, antimicrobial, and anticancer properties.[4][5] The biological activity of such compounds is highly dependent on the specific substitution pattern on the aniline ring.[6] The presence of a nitro group can sometimes be a prerequisite for certain biological effects, often through metabolic reduction to reactive intermediates within cells.[6] Any investigation into the biological activity of this compound would necessitate rigorous experimental evaluation.

Visualizations

Synthetic Workflow

The following diagram illustrates a general synthetic workflow for the preparation of a substituted nitroaniline, which could be adapted for the synthesis of this compound.

Caption: A generalized workflow for the synthesis of a substituted nitroaniline.

Physicochemical Property Determination Workflow

This diagram outlines a general experimental workflow for determining key physicochemical properties of a novel chemical compound.

Caption: A standard workflow for the experimental determination of key physicochemical properties.

References

- 1. 4-Fluoro-2-nitro-5-(trifluoromethyl)aniline, 98% [cymitquimica.com]

- 2. 179062-05-6|this compound|BLD Pharm [bldpharm.com]

- 3. 4-Fluoro-2-nitro-5-(trifluoromethyl)aniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. Mutagenicity evaluation of nitroanilines and nitroaminophenols in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 5-Amino-2-fluoro-4-nitrobenzotrifluoride

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Amino-2-fluoro-4-nitrobenzotrifluoride, a trifluoromethylated, fluorinated, and nitrated aniline derivative. Due to the limited availability of direct synthesis protocols for this specific molecule, this guide outlines a robust three-step synthesis based on well-established analogous reactions reported in the scientific literature. The content is tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Proposed Synthetic Pathway

The most logical and efficient synthesis of this compound involves a three-step sequence starting from the commercially available 2-fluoro-5-aminobenzotrifluoride. The pathway is as follows:

-

Acetylation: Protection of the primary amino group of 2-fluoro-5-aminobenzotrifluoride via acetylation to form N-(2-fluoro-5-(trifluoromethyl)phenyl)acetamide. This step prevents the oxidation of the amino group during the subsequent nitration and helps direct the regioselectivity of the reaction.

-

Nitration: Electrophilic aromatic substitution to introduce a nitro group (-NO₂) at the C4 position of the acetylated intermediate. The acetamido group is a strong ortho, para-director, and the position para to it is activated for nitration.

-

Hydrolysis: Removal of the acetyl protecting group under acidic conditions to yield the final product, this compound.

The overall synthesis is depicted in the following workflow:

Experimental Protocols

The following sections provide detailed experimental methodologies for each step of the synthesis. The protocols are adapted from established procedures for analogous compounds.

Step 1: Acetylation of 2-Fluoro-5-aminobenzotrifluoride

This procedure is based on the standard acetylation of anilines.[1]

Experimental Workflow:

Methodology:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-5-aminobenzotrifluoride, acetic anhydride, and glacial acetic acid in an appropriate molar ratio.

-

Add a small amount of zinc dust to prevent oxidation of the aniline during the reaction.[1]

-

Gently heat the mixture to reflux for 15-20 minutes.[1]

-

After the reaction is complete, carefully pour the hot mixture into a beaker containing ice-cold water while stirring vigorously. This will precipitate the crude product and hydrolyze any excess acetic anhydride.[1]

-

Collect the precipitated N-(2-fluoro-5-(trifluoromethyl)phenyl)acetamide by vacuum filtration.

-

Wash the solid with cold water to remove any remaining acids and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol.

-

Dry the purified product to a constant weight.

Step 2: Nitration of N-(2-fluoro-5-(trifluoromethyl)phenyl)acetamide

This protocol is adapted from the nitration of 2-acetylamino-5-fluorobenzotrifluoride.[2]

Experimental Workflow:

Methodology:

-

In a flask, dissolve N-(2-fluoro-5-(trifluoromethyl)phenyl)acetamide in a mixture of concentrated sulfuric acid and glacial acetic acid.[2]

-

Cool the solution to 10°C in an ice bath.[2]

-

Separately, prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

Slowly add the nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature is maintained between 10-20°C. The reaction is exothermic and requires careful temperature control to prevent over-nitration.[2]

-

After the addition is complete, continue stirring the reaction mixture at this temperature for approximately 90 minutes.[2]

-

Pour the reaction mixture slowly into a beaker containing an ice-water mixture to precipitate the crude product.[2]

-

Filter the white precipitate and dry it thoroughly.[2]

Step 3: Hydrolysis of 2-acetylamino-4-nitro-5-fluorobenzotrifluoride

This protocol is based on the acidic hydrolysis of p-nitroacetanilide.[3][4]

Experimental Workflow:

References

Spectroscopic analysis of 5-Amino-2-fluoro-4-nitrobenzotrifluoride (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Amino-2-fluoro-4-nitrobenzotrifluoride, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific compound, this document presents a detailed analysis based on predicted data and the experimental data of the closely related analogue, 5-Amino-2-chloro-4-nitrobenzotrifluoride. This guide outlines the expected spectroscopic characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It also includes standardized experimental protocols for these analytical techniques and showcases logical workflows for structural elucidation. The information herein serves as a valuable resource for researchers working with this and structurally similar molecules.

Introduction

This compound is an aromatic compound of significant interest in medicinal chemistry and materials science due to its unique substitution pattern, which includes an amine, a nitro group, a fluorine atom, and a trifluoromethyl group. These functionalities impart specific electronic and steric properties that are desirable in the design of novel bioactive molecules and functional materials. Accurate structural characterization is paramount for its application and further development. This guide details the application of key spectroscopic techniques—NMR, IR, and Mass Spectrometry—for the unambiguous identification and characterization of this molecule.

Predicted and Analogous Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the surrounding electron-withdrawing (nitro, trifluoromethyl, fluorine) and electron-donating (amino) groups.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts will be significantly affected by the attached functional groups, particularly the fluorine and trifluoromethyl groups, which will also introduce C-F couplings.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound and Experimental Data for 5-Amino-2-chloro-4-nitrobenzotrifluoride

| Parameter | This compound (Predicted) | 5-Amino-2-chloro-4-nitrobenzotrifluoride (Experimental) |

| ¹H Chemical Shift (ppm) | ~6.5 - 7.0 (1H, d), ~8.0 - 8.5 (1H, d) | No publicly available data |

| ¹³C Chemical Shift (ppm) | C-NH₂ (~145-150), C-F (~150-155, d, ¹JCF), C-H (~110-115), C-NO₂ (~135-140), C-CF₃ (~120-125, q, ¹JCF), CF₃ (~120-125, q, ¹JCF), C-Cl (~115-120) | No publicly available data |

Note: Predicted values are estimations based on substituent effects and data from similar compounds. Experimental verification is required.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Nitro (N=O) | Asymmetric Stretch | 1500 - 1550 |

| Nitro (N=O) | Symmetric Stretch | 1330 - 1370 |

| C-F | Stretch | 1000 - 1400 |

| C-CF₃ | Stretch | 1100 - 1300 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₄F₄N₂O₂ |

| Molecular Weight | 224.12 g/mol |

| Expected m/z of Molecular Ion [M]⁺ | 224 |

| Key Fragmentation Pathways | Loss of NO₂, loss of CF₃, loss of HF |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Acquisition:

-

EI-MS: Introduce the sample (if sufficiently volatile) via a direct insertion probe or a GC inlet. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive or negative ion mode.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for structural elucidation.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical relationships between spectroscopic data for structural elucidation.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characterization of this compound. While experimental data for this specific molecule remains elusive, the presented predicted data, analysis of a close structural analog, and standardized protocols offer a robust framework for researchers. The effective integration of NMR, IR, and Mass Spectrometry, as outlined in the provided workflows, is essential for the definitive structural confirmation of this and other novel chemical entities in drug discovery and development. It is strongly recommended that experimental data be acquired and compared with the predictions and analogous data presented here for complete and accurate characterization.

An In-depth Technical Guide to the Reactivity Profile and Chemical Stability of 5-Amino-2-fluoro-4-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 5-Amino-2-fluoro-4-nitrobenzotrifluoride (CAS No. 179062-05-6). This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, owing to its unique arrangement of functional groups on the aromatic ring.[1] Understanding its chemical behavior is crucial for its effective utilization in research and development, ensuring safe handling, and optimizing reaction conditions.

Core Chemical Structure and Properties

This compound is a substituted aniline with the following key structural features that dictate its reactivity and stability:

-

Aniline Moiety: The primary amine group (-NH₂) is a nucleophilic center and can undergo various reactions such as acylation, alkylation, and diazotization. It is an activating group, directing electrophilic substitution to the ortho and para positions.

-

Nitro Group (-NO₂): This strong electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It is also susceptible to reduction to an amino group.

-

Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing and lipophilic group, it enhances the metabolic stability of molecules it is incorporated into.[2]

-

Fluorine Atom (-F): As a halogen, it can act as a leaving group in nucleophilic aromatic substitution reactions.

A summary of the available physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 179062-05-6 | [1] |

| Molecular Formula | C₇H₄F₄N₂O₂ | [1] |

| Molecular Weight | 224.11 g/mol | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Reactivity Profile

The reactivity of this compound is governed by the interplay of its functional groups. The electron-withdrawing nitro and trifluoromethyl groups make the aromatic ring electron-deficient, which is a key factor in its reaction chemistry.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a nitro group and a fluorine atom makes the molecule susceptible to nucleophilic aromatic substitution. The fluorine atom is a good leaving group in this context. Nucleophiles will preferentially attack the carbon atom attached to the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex.[3]

Typical Nucleophiles and Expected Products:

-

Amines: Reaction with primary or secondary amines will yield the corresponding N-substituted derivatives.

-

Alkoxides/Phenoxides: Treatment with alkoxides or phenoxides results in the formation of aryl ethers.

-

Thiols: Thiols can displace the fluorine to form thioethers.

A generalized workflow for a typical SNAr reaction is depicted below.

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine using various reducing agents. This transformation is a common strategy in the synthesis of more complex molecules, particularly in the development of bioactive compounds.

Common Reducing Agents:

-

Catalytic Hydrogenation: H₂, Pd/C

-

Metal/Acid Systems: Fe/HCl, SnCl₂/HCl

The reduction of the nitro group yields 2-fluoro-4,5-diaminobenzotrifluoride, a versatile building block for the synthesis of heterocyclic compounds.

A logical diagram illustrating the synthetic utility of the nitro group reduction is shown below.

Chemical Stability

The chemical stability of this compound is influenced by environmental factors such as pH, light, and temperature. Forced degradation studies are essential to understand its degradation pathways and to develop stability-indicating analytical methods.[4][5]

Table 2: Predicted Stability Profile of this compound

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic Hydrolysis | Likely stable | Hydrolysis of the amino group is possible under harsh conditions. |

| Alkaline Hydrolysis | Likely stable | Potential for hydrolysis of the fluorine atom at high pH and temperature. |

| Oxidative | Susceptible to oxidation | Oxidation of the amino group to nitroso or nitro derivatives.[6] |

| Photolytic | Potentially unstable | Nitroaromatic compounds are often susceptible to photodegradation.[7] |

| Thermal | Stable at room temp. | Decomposition at elevated temperatures, likely involving the nitro group. |

Experimental Protocols

Detailed experimental protocols for assessing the reactivity and stability of this compound are provided below. These are generalized procedures that should be optimized for specific applications.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a typical SNAr reaction between this compound and a generic secondary amine.

Materials:

-

This compound

-

Secondary amine (e.g., piperidine, morpholine)

-

Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvent

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

-

Add the base (2.0 eq).

-

Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Reduction of the Nitro Group

This protocol outlines the reduction of the nitro group using catalytic hydrogenation.

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 5-10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH) as solvent

-

Hydrogen gas (H₂)

Procedure:

-

To a solution of this compound in the chosen solvent in a hydrogenation flask, add the Pd/C catalyst.

-

Purge the flask with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the Celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product as necessary (e.g., by recrystallization or column chromatography).

Protocol 3: Forced Degradation Studies

These protocols are based on ICH guidelines for stress testing of drug substances.[4]

A. Hydrolytic Degradation:

-

Prepare solutions of this compound in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (alkaline).

-

Incubate the solutions at a controlled temperature (e.g., 60 °C).

-

At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots.

-

Neutralize the acidic and alkaline samples.

-

Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

B. Oxidative Degradation:

-

Prepare a solution of this compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate the solution at room temperature.

-

At specified time points, withdraw aliquots and quench the reaction if necessary (e.g., with sodium bisulfite).

-

Analyze the samples by HPLC.

C. Photolytic Degradation:

-

Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Maintain a control sample in the dark.

-

Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analyze the samples by HPLC.

D. Thermal Degradation:

-

Expose a solid sample of this compound to elevated temperatures (e.g., 80 °C, 100 °C) in a calibrated oven.

-

At specified time points, withdraw samples.

-

Dissolve the samples in a suitable solvent and analyze by HPLC.

Protocol 4: Thermal Analysis using DSC and TGA

A. Differential Scanning Calorimetry (DSC):

-

Accurately weigh a small sample (1-5 mg) of this compound into an aluminum pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature to determine the melting point and any exothermic decomposition events.

B. Thermogravimetric Analysis (TGA):

-

Place a slightly larger sample (5-10 mg) of this compound into a TGA sample pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the mass loss as a function of temperature to determine the onset of thermal decomposition and the number of decomposition stages.

Summary

This compound is a versatile chemical intermediate with a rich reactivity profile. Its susceptibility to nucleophilic aromatic substitution and the facile reduction of its nitro group make it a valuable precursor for a wide range of more complex molecules. A thorough understanding of its chemical stability through forced degradation and thermal analysis studies is essential for its application in drug discovery and materials science. The experimental protocols provided in this guide offer a framework for researchers to explore and utilize the full potential of this compound in their synthetic endeavors.

References

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential applications of 5-Amino-2-fluoro-4-nitrobenzotrifluoride in medicinal chemistry

Despite a comprehensive search for the medicinal chemistry applications of 5-Amino-2-fluoro-4-nitrobenzotrifluoride, publicly available scientific literature detailing its direct use in the synthesis of specific bioactive compounds with corresponding experimental protocols and quantitative biological data is not readily accessible.

General information indicates that this compound (CAS No: 179062-05-6) is recognized as a valuable chemical intermediate, particularly in the fields of pharmaceutical and agrochemical research. Its structure, which incorporates a trifluoromethyl group, a nitro group, a fluorine atom, and an amino group on a benzene ring, suggests its utility as a versatile building block for creating more complex molecules. Fluorinated compounds, in general, are of significant interest in drug discovery due to their potential to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties of drug candidates.

An In-depth Guide to the Synthesis and Applications of 5-Amino-2-fluoro-4-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-fluoro-4-nitrobenzotrifluoride, with the CAS number 179062-05-6, is a fluorinated aromatic amine that serves as a crucial building block in the synthesis of complex organic molecules. Its trifluoromethyl, nitro, amino, and fluoro substituents create a unique electronic and steric profile, making it a valuable intermediate in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive review of the available literature on the synthesis and uses of this versatile compound, presenting key data in a structured format to facilitate research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 179062-05-6 |

| Molecular Formula | C₇H₄F₄N₂O₂ |

| Molecular Weight | 224.11 g/mol |

| Synonyms | 2-nitro-4-fluoro-5-trifluoromethylaniline |

Synthesis of this compound

A potential synthetic pathway is illustrated below. This proposed route is based on established chemical transformations for related compounds.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized experimental protocol based on the synthesis of related compounds. Researchers should optimize these conditions for the specific synthesis of this compound.

Step 1: Nitration of 3-Fluorobenzotrifluoride to 5-Fluoro-2-nitrobenzotrifluoride

A study on the synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor demonstrated high efficiency.[1]

-

Reactants: 3-Fluorobenzotrifluoride, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).

-

Procedure: A mixed acid solution of nitric acid and sulfuric acid is prepared. This mixture is then reacted with 3-fluorobenzotrifluoride in a continuous-flow millireactor.

-

Reaction Conditions: The molar ratio of HNO₃/H₂SO₄/C₇H₄F₄ was found to be optimal at 3.77/0.82/1.[1] The reaction can achieve a high yield (up to 96.4%) at 0°C.[1]

-

Work-up: The reaction mixture is typically quenched with water, and the organic layer is separated, washed, dried, and purified, often by distillation or chromatography.

Step 2: Amination of 5-Fluoro-2-nitrobenzotrifluoride

The introduction of the amino group could potentially be achieved through nucleophilic aromatic substitution of a suitable leaving group or by reduction of a second nitro group if dinitration occurs. A patent for the preparation of 2-nitro-4-trifluoromethylaniline from 4-chloro-3-nitro-benzotrifluoride using aqueous ammonia suggests a possible amination route.[2]

-

Reactants: 5-Fluoro-2-nitrobenzotrifluoride (or a di-nitro precursor), Aminating agent (e.g., ammonia).

-

Procedure: The nitro-fluorobenzotrifluoride derivative would be reacted with an aminating agent, potentially under pressure and at elevated temperatures.

-

Reaction Conditions: For the synthesis of 2-nitro-4-trifluoromethylaniline, the reaction is carried out at temperatures between 80 to 150°C.[2] A copper catalyst may be used.[2]

-

Work-up: After the reaction, the product is isolated by filtration, washed, and dried. Purity can be assessed by techniques like HPLC. The synthesis of 2-nitro-4-trifluoromethylaniline reported a yield of 99% with a purity of >98% (HPLC).[2]

Applications in Drug Development

This compound is primarily utilized as a key intermediate in the synthesis of pharmacologically active compounds.[3] The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability, while the amino and nitro groups provide reactive sites for further molecular elaboration.

Use as a Precursor for Bioactive Molecules

This compound is a valuable starting material for the production of substances with modified benzene ring structures containing both fluorine and nitro groups, which are frequently found in bioactive molecules.[3] It plays a significant role in the development of:

The general workflow for its use as a pharmaceutical intermediate is depicted below.

Caption: General workflow for the use of this compound in drug development.

While specific examples of commercial drugs synthesized directly from this compound are not prominently disclosed in the reviewed literature, the structural motifs present in this molecule are common in various classes of therapeutic agents, including kinase inhibitors and other targeted therapies. The development of novel anticancer agents often involves the synthesis of derivatives of fluorinated compounds. For instance, various 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity.[4]

Quantitative Data

Detailed quantitative data specifically for the synthesis of this compound is limited in publicly available literature. However, data from the synthesis of closely related compounds can provide valuable insights.

Table 1: Synthesis Yields of Structurally Related Compounds

| Compound | Starting Material | Reagents | Yield | Purity | Reference |

| 5-Fluoro-2-nitrobenzotrifluoride | 3-Fluorobenzotrifluoride | HNO₃/H₂SO₄ | 96.4% | - | [1] |

| 2-Nitro-4-trifluoromethylaniline | 4-Chloro-3-nitro-benzotrifluoride | Aqueous Ammonia | 99% | >98% (HPLC) | [2] |

Spectroscopic Data

No specific spectroscopic data (NMR, IR, MS) for this compound was found in the reviewed literature. However, spectral data for the related compound 2-Fluoro-5-(trifluoromethyl)aniline is available and can serve as a reference for characterization.

Table 2: Spectroscopic Data for 2-Fluoro-5-(trifluoromethyl)aniline

| Technique | Data |

| ¹H NMR | Spectrum available |

| ¹³C NMR | Spectrum available |

| MS | Spectrum available |

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the development of new pharmaceuticals. While detailed synthesis protocols and specific applications in marketed drugs are not extensively documented in the public domain, the synthesis of structurally similar compounds provides a solid foundation for developing efficient synthetic routes. The unique combination of functional groups in this molecule makes it an attractive building block for medicinal chemists aiming to design novel bioactive compounds with enhanced properties. Further research into the synthesis and derivatization of this compound is warranted to fully explore its potential in drug discovery and development.

References

An In-depth Technical Guide on the Discovery and History of Fluorinated Nitroaromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of fluorine into nitroaromatic compounds has been a pivotal development in synthetic chemistry, with profound implications for drug discovery and materials science. This technical guide provides a comprehensive overview of the discovery, history, and evolving synthetic methodologies for this important class of molecules. From their early synthesis through electrophilic nitration and diazotization reactions to the advent of more efficient methods like the Halex process, the journey of fluorinated nitroaromatics is one of continuous innovation. This document details key historical milestones, provides in-depth experimental protocols for seminal syntheses, and presents quantitative data to illustrate the progression of the field. A significant focus is placed on 1-fluoro-2,4-dinitrobenzene (DNFB), a compound of historical and biological importance, with its mechanism of action in inducing cellular signaling pathways elucidated through a detailed diagram. This guide is intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

Fluorinated nitroaromatic compounds are a class of organic molecules characterized by the presence of at least one fluorine atom and one nitro group attached to an aromatic ring. The unique physicochemical properties conferred by the fluorine atom, such as high electronegativity, small size, and the ability to form strong bonds with carbon, dramatically influence the reactivity and biological activity of the parent nitroaromatic scaffold.[1] The potent electron-withdrawing nature of the nitro group, combined with the properties of fluorine, makes these compounds highly versatile intermediates in organic synthesis, particularly in nucleophilic aromatic substitution (SNAr) reactions.[2] Their utility spans from foundational reagents in protein chemistry to key building blocks in the synthesis of pharmaceuticals, agrochemicals, and high-performance materials.[3][4]

Historical Discovery and Key Milestones

The history of fluorinated nitroaromatic compounds is intertwined with the broader development of organofluorine chemistry. While the isolation of elemental fluorine by Henri Moissan in 1886 set the stage, the synthesis of the first organofluorine compounds predates this achievement.[5]

Early Syntheses:

The first preparation of a fluorinated nitroaromatic compound can be traced back to the early 20th century. In 1904 , A. F. Holleman and J. W. Beekman reported the synthesis of 1-fluoro-2,4-dinitrobenzene (DNFB) .[6] Their work on the nitration of fluorobenzene laid the groundwork for accessing this class of compounds.

Another significant early method involved the diazotization of nitroanilines . This process, a variation of the Balz-Schiemann reaction, allowed for the introduction of a fluorine atom onto a nitro-substituted aromatic ring. However, these early methods were often characterized by low yields and harsh reaction conditions. For instance, the thermal decomposition of 2-nitrodiazonium fluoroborate to produce 2-fluoronitrobenzene typically resulted in yields of only 10-19%.[7]

A notable advancement in the synthesis of fluoroaromatics came in 1936 when Gottlieb described the nucleophilic halogen exchange (Halex) reaction, where an aromatic chloride could be converted to its corresponding fluoride using potassium fluoride in a high-boiling solvent like nitrobenzene.[8][9] This method would later become a cornerstone for the industrial production of many fluorinated nitroaromatics.

The Sanger Reagent and its Impact:

A pivotal moment in the history of fluorinated nitroaromatics came in the 1940s and 1950s with the work of British biochemist Frederick Sanger . He utilized 1-fluoro-2,4-dinitrobenzene (DNFB) , which became known as Sanger's reagent , to determine the amino acid sequence of insulin.[10][11] DNFB's high reactivity towards the N-terminal amino groups of peptides, a consequence of the two electron-withdrawing nitro groups activating the fluorine atom for nucleophilic aromatic substitution, allowed for the labeling and subsequent identification of the terminal amino acids.[10] This groundbreaking work, which earned Sanger the Nobel Prize in Chemistry in 1958, not only revolutionized protein chemistry but also highlighted the practical utility of fluorinated nitroaromatic compounds.[12]

Key Synthetic Methodologies

Two primary strategies have historically been employed for the synthesis of fluorinated nitroaromatic compounds: electrophilic nitration of a fluorinated aromatic precursor and nucleophilic substitution on a nitro-substituted aromatic ring.

Electrophilic Aromatic Nitration

The direct nitration of a fluorinated aromatic compound, such as fluorobenzene, is a fundamental method for introducing a nitro group. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺).

The fluorine atom is an ortho-, para-directing group, leading to a mixture of isomers. However, the para-isomer is generally favored. For example, the nitration of fluorobenzene typically yields a mixture of 4-fluoronitrobenzene and 2-fluoronitrobenzene in a ratio of approximately 9:1.[7]

Nucleophilic Aromatic Substitution (The Halex Process)

The Halex (Halogen Exchange) process is a powerful and industrially significant method for the synthesis of fluorinated nitroaromatics. This reaction involves the displacement of a chlorine or bromine atom from a nitro-activated aromatic ring by a fluoride ion, typically from an alkali metal fluoride like potassium fluoride (KF).[8]

The presence of electron-withdrawing groups, such as the nitro group, is crucial for activating the aromatic ring towards nucleophilic attack. The reaction is typically carried out in a polar aprotic solvent at high temperatures.

Experimental Protocols

Historical Synthesis of 1-Fluoro-2,4-dinitrobenzene (DNFB) (Gottlieb, 1936)

This protocol is based on the early work of Gottlieb and demonstrates the halogen exchange reaction.[9]

Reaction:

1-chloro-2,4-dinitrobenzene + KF → 1-fluoro-2,4-dinitrobenzene + KCl

Materials:

-

1-chloro-2,4-dinitrobenzene

-

Potassium fluoride (KF), anhydrous

-

Nitrobenzene (as solvent)

Procedure:

-

In a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer, a mixture of 1-chloro-2,4-dinitrobenzene and a molar excess of anhydrous potassium fluoride in nitrobenzene is prepared.

-

The mixture is heated to a high temperature (e.g., 190-210 °C) with vigorous stirring.

-

The reaction is monitored for the cessation of potassium chloride precipitation.

-

Upon completion, the reaction mixture is cooled.

-

The solid potassium chloride is removed by filtration.

-

The nitrobenzene solvent is removed by vacuum distillation.

-

The crude 1-fluoro-2,4-dinitrobenzene is then purified by fractional distillation under reduced pressure.

Laboratory Scale Nitration of Fluorobenzene

This protocol provides a general procedure for the synthesis of fluoronitrobenzene isomers via electrophilic nitration.

Materials:

-

Fluorobenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Sodium bicarbonate solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask cooled in an ice-water bath, slowly add a calculated amount of concentrated sulfuric acid to a stirred, pre-cooled volume of concentrated nitric acid to prepare the nitrating mixture.

-

While maintaining the temperature below 10 °C, add fluorobenzene dropwise to the nitrating mixture with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-2 hours).

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

The resulting mixture of fluoronitrobenzene isomers can be analyzed and separated by techniques such as gas chromatography or fractional distillation.

Quantitative Data

The efficiency and selectivity of synthetic methods for fluorinated nitroaromatic compounds have evolved significantly over time. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of Fluoronitrobenzene Isomers

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Fluoronitrobenzene | C₆H₄FNO₂ | 141.10 | -6 | 215 |

| 3-Fluoronitrobenzene | C₆H₄FNO₂ | 141.10 | 1.7 | 205 |

| 4-Fluoronitrobenzene | C₆H₄FNO₂ | 141.10 | 22-24 | 206 |

| 1-Fluoro-2,4-dinitrobenzene | C₆H₃FN₂O₄ | 186.10 | 25.8 | 296 |

Table 2: Historical Yields of Selected Fluorinated Nitroaromatic Syntheses

| Reaction | Product | Year | Reported Yield | Reference |

| Diazotization of 2-nitroaniline | 2-Fluoronitrobenzene | - | 10-19% | [7] |

| Halex reaction of 2-chloronitrobenzene | 2-Fluoronitrobenzene | 1956 | 38% (in DMSO) | [13] |

| Halex reaction of 4-chloronitrobenzene | 4-Fluoronitrobenzene | 1956 | ~72% (in DMSO) | [14] |

| Nitration of fluorobenzene | 4-Fluoronitrobenzene | - | ~80% (of mixed isomers) | [15] |

Biological Significance and Signaling Pathways

The biological activity of fluorinated nitroaromatic compounds is exemplified by the actions of 1-fluoro-2,4-dinitrobenzene (DNFB). Beyond its use in protein sequencing, DNFB is a well-known skin sensitizer that induces contact hypersensitivity.[16]

DNFB-Induced Cellular Signaling:

DNFB exerts its biological effects by modifying cellular proteins and inducing a signaling cascade that leads to an inflammatory response. A key mechanism involves the generation of reactive oxygen species (ROS).[16]

References

- 1. 2,4-Dinitrofluorobenzene modifies cellular proteins and induces macrophage inflammatory protein-2 gene expression via reactive oxygen species production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Mechanism of action of 2,4-dinitrofluorobenzene on bacterial luminescence in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The sensitizer 2,4-dinitrofluorobenzene activates caspase-3 and induces cell death in a skin dendritic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wikiwand.com [wikiwand.com]

- 5. grokipedia.com [grokipedia.com]

- 6. 1-Fluoro-2,4-dinitrobenzene [drugfuture.com]

- 7. 1-Fluoro-2,4-dinitrobenzene and its derivatives act as secretagogues on rodent mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google Patents [patents.google.com]

- 9. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. quora.com [quora.com]

- 12. Glucose reverses 2,4-dinitrophenol induced changes in action potentials and membrane currents of guinea pig ventricular cells via enhanced glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN106748796B - The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis- - Google Patents [patents.google.com]

- 14. Experiment 11: Electrophilic Aromatic Substitution – Nitration – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 15. 2,4 Dinitrophenol as Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pure.ed.ac.uk [pure.ed.ac.uk]

A Technical Guide to the Solubility of 5-Amino-2-fluoro-4-nitrobenzotrifluoride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 5-Amino-2-fluoro-4-nitrobenzotrifluoride (CAS No. 393-11-3), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document provides a framework for researchers to assess its solubility. It includes a compilation of known physical and chemical properties, a detailed experimental protocol for solubility determination, and a logical workflow to guide the selection of appropriate organic solvents.

Introduction

This compound, also known as 4-Nitro-3-(trifluoromethyl)aniline, is a highly functionalized aniline derivative.[1][2] Its structure, featuring an amino group, a nitro group, a fluorine atom, and a trifluoromethyl group, results in a complex electronic and steric profile that significantly influences its physical properties, including solubility.[1][2] The trifluoromethyl group, in particular, is known to enhance properties like metabolic stability and lipophilicity in active pharmaceutical ingredients, making this compound a valuable building block.[1] Understanding its solubility in various organic solvents is critical for reaction optimization, purification processes (such as recrystallization), and formulation development.

Physicochemical Properties

The following table summarizes the known physical and chemical properties of this compound. These properties are essential for predicting its general solubility behavior based on the principle of "like dissolves like." The presence of polar groups (amino, nitro) and non-polar, lipophilic groups (trifluoromethyl, benzene ring) suggests a nuanced solubility profile, with potential solubility in a range of polar aprotic and some polar protic solvents.

| Property | Value | Reference |

| CAS Number | 393-11-3 | [2][3][4] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [2][5] |

| Molecular Weight | 206.12 g/mol | [2][5] |

| Appearance | Yellow crystalline powder | [2] |

| Melting Point | 125-129 °C | [3] |

| logP (Octanol/Water) | 2.196 (Calculated) | [6] |

| Water Solubility | log₁₀WS = -2.86 (Calculated, mol/L) | [6] |

Note: Calculated values are estimates and should be confirmed experimentally.

Experimental Protocol for Solubility Determination

The following is a general, standardized protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of saturation.

Objective: To determine the solubility of the compound in a given solvent at a specific temperature (e.g., room temperature, 25°C).

Materials:

-

This compound (powdered)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or a shaker/vortex mixer

-

Calibrated micropipettes and burette

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Thermostatically controlled water bath or incubator

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and place it into a vial. An excess is necessary to ensure a saturated solution is formed.

-

Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.[7]

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature for a predetermined equilibration period (e.g., 24-48 hours). This period should be sufficient to ensure equilibrium is reached. Vigorous shaking or stirring is crucial.[8]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid artificially high results.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry). A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Logical Workflow for Solubility Assessment

A systematic approach is recommended when screening for suitable solvents. The following workflow, represented as a Graphviz diagram, illustrates the decision-making process for classifying the solubility of a compound.

Caption: A workflow for preliminary solubility screening.

Solubility of Structurally Related Compounds

While specific data for the target compound is lacking, qualitative information for structurally similar compounds can provide some initial guidance. For example, the related compound 5-Fluoro-2-nitrobenzotrifluoride (CAS 393-09-9) is reported to be soluble in chloroform and methanol. This suggests that this compound may also exhibit solubility in polar aprotic and polar protic solvents. However, it is crucial to emphasize that the presence of the amino group in the target compound will significantly alter its polarity and hydrogen bonding capabilities compared to its non-aminated analogue.

Disclaimer: This information is for contextual purposes only and should not be used as a substitute for experimental determination of solubility for this compound.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. Although quantitative data is not currently published, the physicochemical properties presented suggest that it is likely soluble in polar organic solvents. This guide provides a robust experimental protocol and a logical workflow that will enable researchers, scientists, and drug development professionals to systematically and accurately determine the solubility of this compound in solvents relevant to their specific applications.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]

- 5. 4-Nitro-3-(trifluoromethyl)aniline | C7H5F3N2O2 | CID 94955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Amino-2-nitrobenzotrifluoride (CAS 393-11-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. saltise.ca [saltise.ca]

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Derivatives from 5-Amino-2-fluoro-4-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of novel derivatives from the versatile building block, 5-Amino-2-fluoro-4-nitrobenzotrifluoride. This compound serves as a valuable starting material for the generation of a diverse library of molecules with potential applications in medicinal chemistry and drug discovery. The protocols outlined below focus on the derivatization of the amino group, offering pathways to amides, sulfonamides, ureas, and heterocyclic structures.

Introduction

This compound is a highly functionalized aromatic compound. The presence of an electron-donating amino group, an electron-withdrawing nitro group, and a trifluoromethyl group on the benzene ring makes it an attractive scaffold for the synthesis of novel chemical entities. The fluorine atom further allows for the modulation of physicochemical properties such as lipophilicity and metabolic stability, which are critical in drug design. These application notes provide robust protocols for the synthesis of a variety of derivatives, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Data Presentation: Representative Synthesis of Derivatives

The following tables summarize the expected quantitative data for the synthesis of various derivatives from this compound. Please note that the yields and reaction times are representative and may vary depending on the specific substrate, scale, and purification methods.

Table 1: Synthesis of N-Acyl Derivatives

| Acylating Agent | Product Name | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC, %) |

| Acetyl Chloride | N-(2-fluoro-4-nitro-5-(trifluoromethyl)phenyl)acetamide | 266.15 | 85-95 | >98 |

| Benzoyl Chloride | N-(2-fluoro-4-nitro-5-(trifluoromethyl)phenyl)benzamide | 328.22 | 80-90 | >98 |

| Isobutyryl Chloride | N-(2-fluoro-4-nitro-5-(trifluoromethyl)phenyl)isobutyramide | 294.20 | 82-92 | >98 |

Table 2: Synthesis of N-Sulfonyl Derivatives

| Sulfonylating Agent | Product Name | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC, %) |

| Benzenesulfonyl Chloride | N-(2-fluoro-4-nitro-5-(trifluoromethyl)phenyl)benzenesulfonamide | 364.28 | 75-85 | >97 |